

# 2-Bromopyrimidin-5-ol spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Bromopyrimidin-5-ol

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Bromopyrimidin-5-ol**

## Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of **2-bromopyrimidin-5-ol** (CAS No: 1240621-87-7), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[\[1\]](#)[\[2\]](#)[\[3\]](#) Given the limited availability of published experimental spectra for this specific molecule, this document leverages predictive methodologies, comparative analysis with structurally related pyrimidine derivatives, and foundational spectroscopic principles to offer a robust framework for its identification and characterization. The guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, alongside expert interpretation of the expected spectral data.

## Introduction: The Significance of 2-Bromopyrimidin-5-ol

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[\[2\]](#)[\[4\]](#)[\[5\]](#) **2-Bromopyrimidin-5-ol** serves as a versatile synthetic intermediate, particularly in the development of kinase inhibitors and antiviral agents.[\[1\]](#) Its structure, featuring a bromine atom and a hydroxyl group on the pyrimidine ring, allows for selective functionalization through

common synthetic routes like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

[1] Accurate structural elucidation is paramount for quality control and for understanding the reactivity of this key building block. This guide establishes the expected spectroscopic fingerprint of **2-bromopyrimidin-5-ol**, providing a critical reference for its unambiguous identification.

## Molecular Structure and Predicted Spectroscopic Features

The molecular structure of **2-bromopyrimidin-5-ol** dictates its spectroscopic output. The aromatic pyrimidine ring, the electronegative bromine atom, the phenolic hydroxyl group, and the two nitrogen heteroatoms all contribute unique and predictable features in NMR, IR, and MS analyses.

Caption: Structure of **2-Bromopyrimidin-5-ol** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[6] The analysis below is predictive, based on established principles of chemical shifts and coupling constants for substituted pyrimidines.[7][8]

### Predicted <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **2-bromopyrimidin-5-ol** is expected to show three distinct signals: two for the aromatic protons on the pyrimidine ring and one for the hydroxyl proton. The nitrogen atoms and the bromine atom in the ring are strongly electron-withdrawing, which deshields the ring protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene.[7]

Table 1: Predicted <sup>1</sup>H NMR Data for **2-Bromopyrimidin-5-ol**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
H6	~8.5 - 8.8	Doublet (d)	~2-3 Hz	1H	Located between two electronegative nitrogen atoms, leading to significant deshielding. Coupled to H4 (meta-coupling).
H4	~8.2 - 8.5	Doublet (d)	~2-3 Hz	1H	Adjacent to a nitrogen atom and influenced by the hydroxyl group. Coupled to H6 (meta-coupling).
5-OH	~9.0 - 11.0	Broad Singlet (br s)	-	1H	Phenolic proton, chemical shift is concentration and solvent dependent. Signal may broaden or exchange with D <sub>2</sub> O.

Note: Predictions are based on typical values for substituted pyrimidines in a solvent like DMSO-d<sub>6</sub>. Actual values may vary.

## Predicted <sup>13</sup>C NMR Spectral Data

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show four signals corresponding to the four unique carbon atoms in the pyrimidine ring.

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Bromopyrimidin-5-ol**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C2	~155 - 160	Directly attached to bromine and two nitrogen atoms, resulting in a significant downfield shift.
C5	~150 - 155	Attached to the electronegative hydroxyl group.
C4	~145 - 150	Influenced by adjacent nitrogen and the C5-OH group.
C6	~140 - 145	Influenced by the adjacent nitrogen atom at position 1.

Note: These are estimated chemical shift ranges. DEPT experiments can be used to distinguish between CH and quaternary carbons.[6]

## Experimental Protocol: NMR Spectroscopy

A robust NMR analysis is critical for structural confirmation.

- Sample Preparation: Dissolve 5-10 mg of purified **2-bromopyrimidin-5-ol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, to observe the hydroxyl proton) in a clean NMR tube.[6][7] Tetramethylsilane (TMS) can be used as an internal standard ( $\delta$  0.00 ppm).[9]

- Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[7][10]
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient. The number of scans will depend on the sample concentration, but 16 to 64 scans are common.
- $^{13}\text{C}$  NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 0 to 180 ppm) is required. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[11]
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift axis using the solvent signal or TMS. Integrate the  $^1\text{H}$  NMR signals.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] The analysis relies on the absorption of infrared radiation, which causes vibrations of molecular bonds.

## Predicted IR Spectral Analysis

The IR spectrum of **2-bromopyrimidin-5-ol** will be characterized by absorptions from the O-H, C-H, C=N, C=C, and C-Br bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Notes
3200 - 3500	O-H stretch (H-bonded)	Broad, Strong	Characteristic of the hydroxyl group. Broadness indicates hydrogen bonding.
3000 - 3100	Aromatic C-H stretch	Medium	Typical for sp <sup>2</sup> C-H bonds in heterocyclic rings. <a href="#">[12]</a>
1570 - 1620	C=N stretch	Medium-Strong	Characteristic of the pyrimidine ring. <a href="#">[4]</a>
1450 - 1600	C=C stretch	Medium-Strong	Aromatic ring stretching vibrations. <a href="#">[4]</a> <a href="#">[12]</a>
1200 - 1350	C-N stretch	Medium-Strong	Ring vibrations involving the C-N bonds. <a href="#">[4]</a> <a href="#">[13]</a>
1100 - 1250	C-O stretch	Strong	Phenolic C-O bond vibration.
600 - 900	C-H out-of-plane bend	Medium-Strong	Fingerprint region, useful for substitution pattern analysis.
600 - 800	C-Br stretch	Medium-Strong	The position can vary, but this is a typical range for aryl bromides.

## Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a standard technique for analyzing solid samples.[\[14\]](#)

- Equipment Preparation: Ensure the agate mortar and pestle, and the pellet die set are perfectly clean and dry. Clean with a solvent like acetone if necessary.[15]
- Sample Grinding: Weigh approximately 1-2 mg of **2-bromopyrimidin-5-ol** and place it in the agate mortar. Grind the sample thoroughly until it is a fine, fluffy powder.[15][16]
- Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar. Gently mix with the sample for about a minute to ensure homogeneous dispersion. [14][16] Avoid over-grinding the KBr, as it is hygroscopic and can absorb atmospheric moisture, leading to interfering O-H bands in the spectrum.[17]
- Pellet Pressing: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for 1-2 minutes.[15][18] This should form a thin, transparent, or translucent pellet.
- Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet or empty sample compartment should be recorded first and subtracted from the sample spectrum.[14]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation, offering valuable structural clues.[19][20]

## Predicted Mass Spectrum Analysis (EI-MS)

The mass spectrum of **2-bromopyrimidin-5-ol** will be distinguished by a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

- Molecular Ion ( $\text{M}^+$ ): Bromine has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 natural abundance.[21] This will result in two molecular ion peaks of almost equal intensity at  $\text{m/z}$  values corresponding to  $[\text{C}_4\text{H}_3^{79}\text{BrN}_2\text{O}]^+$  and  $[\text{C}_4\text{H}_3^{81}\text{BrN}_2\text{O}]^+$ .
  - $\text{M}^+$  peak:  $\text{m/z} = 174$  (for  $^{79}\text{Br}$ )

- M+2 peak: m/z = 176 (for  $^{81}\text{Br}$ )
- Fragmentation Pattern: EI is a high-energy process that will likely cause the molecular ion to fragment.[22][23] Key predicted fragments include:
  - $[\text{M} - \text{Br}]^+$ : Loss of the bromine radical (m/z 95). This is often a significant fragmentation pathway for brominated compounds.[21]
  - $[\text{M} - \text{HBr}]^+$ : Loss of hydrogen bromide (m/z 94).
  - $[\text{M} - \text{CO}]^+$ : Loss of carbon monoxide, a common fragmentation for phenolic compounds (m/z 146/148).
  - Further fragmentation of the pyrimidine ring would lead to smaller ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z Value	Ion Identity	Notes
174 / 176	$[\text{C}_4\text{H}_3\text{BrN}_2\text{O}]^+$ (M <sup>+</sup> )	Molecular ion peak cluster, characteristic 1:1 ratio for bromine.
146 / 148	$[\text{C}_3\text{H}_3\text{BrN}_2]^+$	Loss of CO from the molecular ion.
95	$[\text{C}_4\text{H}_3\text{N}_2\text{O}]^+$	Loss of Br radical.
94	$[\text{C}_4\text{H}_2\text{N}_2\text{O}]^+$	Loss of HBr.

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

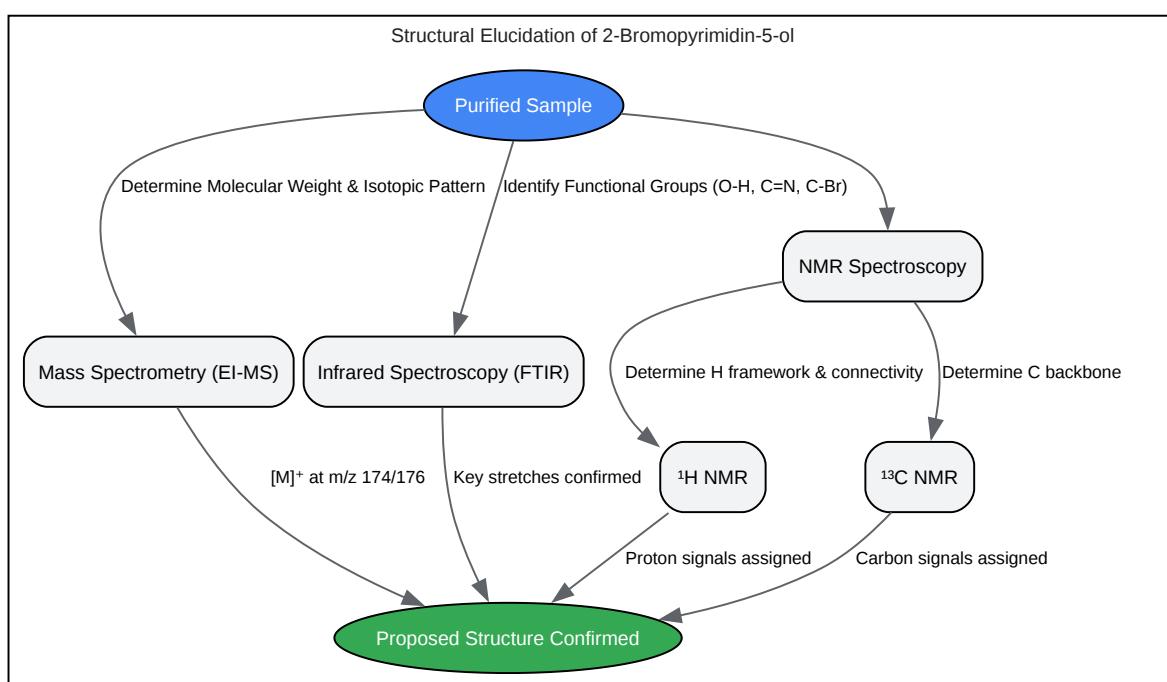
- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or, if the compound is sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
- Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[19][22] This causes the ejection of a

valence electron, forming a positively charged molecular ion ( $M^+$ ).

- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and their abundance is plotted against their  $m/z$  value to generate the mass spectrum.

## Integrated Spectroscopic Analysis Workflow

The most confident structural elucidation comes from integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.



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Caption: Workflow for integrated spectroscopic analysis.

## Conclusion

While direct experimental spectra for **2-bromopyrimidin-5-ol** are not readily available in public databases, a comprehensive and reliable spectroscopic profile can be predicted through the application of fundamental principles and comparative analysis. This guide provides a detailed predictive framework for the <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS data of **2-bromopyrimidin-5-ol**. The included experimental protocols offer a self-validating system for researchers to generate and confirm this data in the laboratory. By combining these techniques, scientists and drug development professionals can achieve unambiguous identification and characterization, ensuring the quality and integrity of this important synthetic building block.

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